Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride
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Overview
Description
Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a benzylamine structure
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the trifluoromethyl group (−cf3) confers increased stability and lipophilicity in addition to its high electronegativity . This could potentially influence the compound’s interaction with its targets.
Result of Action
The molecular and cellular effects of Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride typically involves the reaction of 3-trifluoromethylbenzyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamines depending on the reagents used.
Scientific Research Applications
Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A pharmaceutical compound with a trifluoromethyl group.
Mefloquine: An antimalarial drug containing a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Uniqueness
Ethyl-(3-trifluoromethylbenzyl)-amine hydrochloride is unique due to its specific combination of a trifluoromethyl group and a benzylamine structure. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications.
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-2-14-7-8-4-3-5-9(6-8)10(11,12)13;/h3-6,14H,2,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWYYJIUWKGQAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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